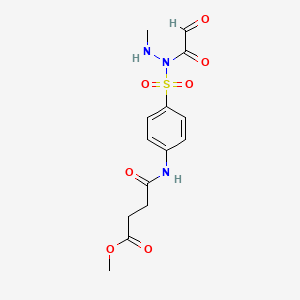
5-Methyl-2-(propan-2-yl)phenyl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(propan-2-yl)phenyl pentanoate is an ester compound characterized by its pleasant odor, which is often used in fragrances and flavoring agents. Esters like this one are known for their distinctive aromas and are commonly found in nature, contributing to the scents of fruits and flowers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)phenyl pentanoate typically involves the esterification of 5-Methyl-2-(propan-2-yl)phenol with pentanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of zeolite catalysts can also enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(propan-2-yl)phenyl pentanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back into its corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: 5-Methyl-2-(propan-2-yl)phenol and pentanoic acid.
Reduction: 5-Methyl-2-(propan-2-yl)phenyl pentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methyl-2-(propan-2-yl)phenyl pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of the phenolic group.
Medicine: Explored for its potential use in drug delivery systems, where esters are used to modify the solubility and bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavoring agents, and plasticizers
Mecanismo De Acción
The mechanism by which 5-Methyl-2-(propan-2-yl)phenyl pentanoate exerts its effects is primarily through its interaction with biological membranes. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then interact with cellular targets. The phenolic group is known to disrupt microbial cell membranes, leading to antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl pentanoate: Another ester with a fruity odor, commonly used in fragrances and flavoring agents.
Ethyl acetate: A widely used ester in the production of perfumes and as a solvent in various industrial applications.
Isopropyl butyrate: Known for its pleasant odor and used in the flavoring industry.
Uniqueness
5-Methyl-2-(propan-2-yl)phenyl pentanoate is unique due to the presence of the phenolic group, which imparts additional antimicrobial properties not found in simpler esters like methyl pentanoate or ethyl acetate. This makes it particularly valuable in applications where both fragrance and antimicrobial activity are desired .
Propiedades
Número CAS |
80356-10-1 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylphenyl) pentanoate |
InChI |
InChI=1S/C15H22O2/c1-5-6-7-15(16)17-14-10-12(4)8-9-13(14)11(2)3/h8-11H,5-7H2,1-4H3 |
Clave InChI |
RIJOKQDIPZLLFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC1=C(C=CC(=C1)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


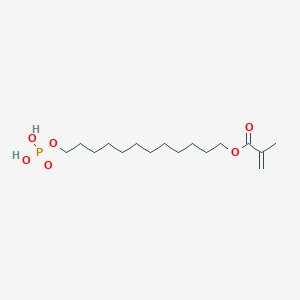
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
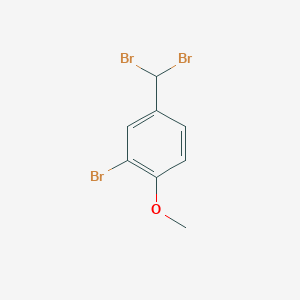
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
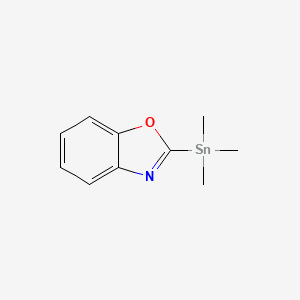
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
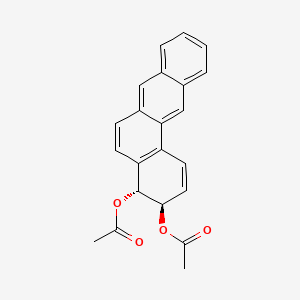

![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
